3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide
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Overview
Description
3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-(4-HO-3-METHOXYBENZYLIDENE)PROPANOHYDRAZIDE is a complex organic compound that features a benzotriazole moiety and a methoxybenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-(4-HO-3-METHOXYBENZYLIDENE)PROPANOHYDRAZIDE typically involves the following steps:
Formation of Benzotriazole Derivative: The benzotriazole moiety can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Condensation Reaction: The benzotriazole derivative is then reacted with 4-hydroxy-3-methoxybenzaldehyde in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-(4-HO-3-METHOXYBENZYLIDENE)PROPANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzotriazole and methoxybenzylidene groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for condensation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-(4-HO-3-METHOXYBENZYLIDENE)PROPANOHYDRAZIDE would depend on its specific application. For instance:
Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Material Science: It may contribute to the structural integrity or functionality of materials.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole Derivatives: Compounds with similar benzotriazole moieties.
Methoxybenzylidene Compounds: Compounds featuring methoxybenzylidene groups.
Uniqueness
3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-(4-HO-3-METHOXYBENZYLIDENE)PROPANOHYDRAZIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
326002-04-4 |
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Molecular Formula |
C17H17N5O3 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C17H17N5O3/c1-25-16-10-12(6-7-15(16)23)11-18-20-17(24)8-9-22-14-5-3-2-4-13(14)19-21-22/h2-7,10-11,23H,8-9H2,1H3,(H,20,24)/b18-11+ |
InChI Key |
XJJCRRLPKZYMOX-WOJGMQOQSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CCN2C3=CC=CC=C3N=N2)O |
Origin of Product |
United States |
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